4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Cuminaldehyde is a member of the class of benzaldehydes that is benzaldehyde substituted by an isopropyl group at position 4. It is a component of essential oils from Cumin and exhibits insecticidal activities. It has a role as an insecticide, a volatile oil component and a plant metabolite. It derives from a hydride of a cumene.
4-Isopropylbenzaldehyde is a natural product found in Cyathocline purpurea, Gundelia tournefortii, and other organisms with data available.
See also: Paeonia lactiflora root (part of).
Brand Name: Vulcanchem
CAS No.: 122-03-2
VCID: VC21030570
InChI: InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)C=O
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol

4-isopropylbenzaldehyde

CAS No.: 122-03-2

Cat. No.: VC21030570

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

4-isopropylbenzaldehyde - 122-03-2

CAS No. 122-03-2
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
IUPAC Name 4-propan-2-ylbenzaldehyde
Standard InChI InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
Standard InChI Key WTWBUQJHJGUZCY-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C=O
Canonical SMILES CC(C)C1=CC=C(C=C1)C=O
Boiling Point 235.5 °C

Chemical Structure and Properties

4-Isopropylbenzaldehyde (C₁₀H₁₂O) is a benzaldehyde derivative featuring an isopropyl group substituted at the para position. This structure contributes to its distinctive aromatic properties and chemical reactivity.

Nomenclature and Identifiers

The compound has numerous synonyms in scientific and commercial contexts, reflecting its widespread use across different industries.

ParameterValue
IUPAC Name4-propan-2-ylbenzaldehyde
Common NamesCuminaldehyde, cuminal, cumic aldehyde, p-isopropylbenzaldehyde
CAS Registry Number122-03-2
Molecular FormulaC₁₀H₁₂O
Molecular Weight148.20 g/mol
InChIKeyWTWBUQJHJGUZCY-UHFFFAOYSA-N
SMILES NotationCC(C)c1ccc(C=O)cc1

Physical and Chemical Properties

4-Isopropylbenzaldehyde possesses distinct physical properties that determine its behavior in various applications and reactions.

PropertyValue
Physical StateColorless to pale yellow liquid
Density0.980 g/mL (alternative value: 1.0±0.1 g/cm³)
Boiling Point235-236°C at 760 mmHg
Flash Point93.3±0.0°C
Refractive Index1.530
Molar Volume151.2 mL/mol
Log₁₀ Partition (octanol/water)2.92
Dielectric Constant11.00
SolubilityPoorly soluble in water; soluble in organic solvents

The compound exhibits typical aldehyde reactivity, with the carbonyl group participating in various condensation reactions, reductions, and oxidations .

Synthetic Methods

Several approaches exist for the synthesis of 4-isopropylbenzaldehyde, ranging from laboratory-scale preparations to industrial processes.

Synthesis from Isopropylbenzene (Cumene)

A patented method describes the synthesis of 4-isopropylbenzaldehyde from cumene through a two-step process:

  • Chloromethylation Reaction:

    • Cumene reacts with formaldehyde and hydrochloric acid to form the chloromethylated intermediate.

    • Reaction conditions: 80°C for 1 hour .

  • Hydrolysis Reaction:

    • The chloromethylated intermediate undergoes hydrolysis with sodium hydroxide in the presence of cetyltrimethylammonium bromide.

    • Reaction conditions: 80°C for 6 hours .

This method is designed for large-scale industrial production with improved process safety and cost-effectiveness.

Alternative Synthetic Routes

Other established synthetic pathways include:

  • From 4-Isopropylbenzoyl Chloride:

    • Reduction of 4-isopropylbenzoyl chloride yields 4-isopropylbenzaldehyde .

  • Direct Formylation of Cumene:

    • Formylation of cumene under appropriate conditions leads to the direct formation of 4-isopropylbenzaldehyde .

  • Reduction of 4-Isopropylbenzaldehyde to 4-Isopropylbenzyl Chloride:

    • While this represents a downstream process, it illustrates the compound's utility in synthetic sequences:

    • Step 1: Reduction with sodium tetrahydroborate in THF/methanol.

    • Step 2: Chlorination with thionyl chloride in dichloromethane.

    • Reported yield: 84% .

Natural Sources and Occurrence

Plant Sources

4-Isopropylbenzaldehyde occurs naturally as a constituent of various essential oils and plant materials:

  • Cuminum cyminum (cumin) - A primary natural source, where it contributes significantly to the characteristic aroma of cumin seeds .

  • Other Plant Sources:

    • Eucalyptus species

    • Myrrh

    • Cassia

The compound represents one of the major bioactive components in Cuminum cyminum seeds, contributing to their pharmacological properties .

Extraction Methods

Traditional extraction methods from plant sources involve:

  • Steam distillation of plant materials

  • Solvent extraction processes

  • Modern supercritical fluid extraction techniques

Biological and Pharmacological Activities

4-Isopropylbenzaldehyde demonstrates diverse biological activities that highlight its potential in therapeutic applications.

Neuroprotective Effects

Notably, 4-isopropylbenzaldehyde has been shown to inhibit the fibrillation of alpha-synuclein, a protein whose aggregation is implicated in neurodegenerative disorders characterized by Lewy bodies, including:

  • Parkinson's disease

  • Dementia with Lewy bodies

  • Multiple system atrophy

This finding suggests potential applications in neuroprotective therapies targeting protein misfolding diseases.

Anticancer Properties

Research indicates that cuminaldehyde possesses anticancer activity, although detailed mechanisms require further investigation .

Additional Bioactivities

As a component of Cuminum cyminum, 4-isopropylbenzaldehyde contributes to various pharmacological effects attributed to the plant, including:

  • Antimicrobial activity

  • Anti-inflammatory properties

  • Antioxidant effects

  • Antidiabetic potential

  • Enzyme inhibitory activities against aldose reductase, α-glucosidase, and tyrosinase

The compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile has been investigated to assess its potential for biomedical applications, though comprehensive data remains limited .

Derivatives with Biological Activity

The thiosemicarbazone derivative of 4-isopropylbenzaldehyde has demonstrated antiviral properties, expanding the potential therapeutic applications of this compound and its derivatives .

Analytical and Spectroscopic Data

Infrared Spectroscopy

Safety ParameterClassification
GHS SymbolGHS07
Signal WordWarning

This information is essential for laboratory and industrial handling of the compound .

Current Research and Future Perspectives

Research on 4-isopropylbenzaldehyde continues to expand, with particular interest in:

  • Neurological Applications: Further exploration of its inhibitory effects on alpha-synuclein fibrillation and potential applications in neurodegenerative disease therapy.

  • Anticancer Research: Investigation of mechanisms underlying its reported anticancer activity and development of more potent derivatives.

  • Synthetic Methodology: Development of greener, more efficient synthetic routes for industrial production.

  • Novel Derivatives: Creation and evaluation of new derivatives with enhanced biological activities or specialized applications.

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